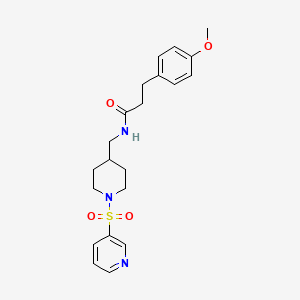

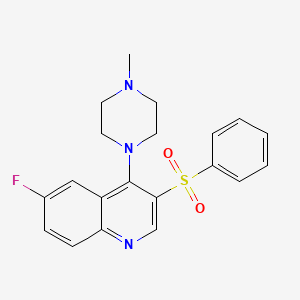

![molecular formula C17H17N5O3 B2700238 8-(2-甲氧基苯基)-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 879450-48-3](/img/structure/B2700238.png)

8-(2-甲氧基苯基)-1,6,7-三甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring system. The imidazo[2,1-f]purine core would likely contribute to the rigidity of the molecule, while the methoxyphenyl and methyl groups could influence its overall polarity and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The imidazo[2,1-f]purine core might undergo reactions typical of purines, while the methoxyphenyl and methyl groups could participate in various electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学研究应用

药理学潜力

- 一系列 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的衍生物已显示出作为抗抑郁药和抗焦虑药的潜力。该系列的化合物,包括具有 2-氟和 3-三氟甲基苯基哌嗪基烷基的变体,已对其对血清素受体 (5-HT1A/5-HT7) 和磷酸二酯酶 (PDE4B 和 PDE10A) 抑制剂活性的亲和力进行了评估。一些已在体内表现出有希望的抗抑郁和抗焦虑作用,可与地西泮和丙咪嗪等参考药物相媲美 (Zagórska 等,2016)。

抗病毒特性

- 咪唑并[1,2-a]-s-三嗪核苷类是一类与 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮相关的化合物,已合成并针对包括疱疹和鼻病毒在内的多种病毒进行了测试。一些衍生物在无毒剂量水平下表现出中等抗病毒活性 (Kim 等,1978)。

药物化学应用

- 咪唑并[2,1-f]嘌呤-2,4-二酮衍生物已被探索其作为具有抗抑郁和抗焦虑活性的茶碱三环衍生物的潜力。已显示这些化合物在小鼠模型中表现出与已建立的抗抑郁药和抗焦虑药相似的活性 (Zagórska 等,2009)。

在药物设计中的作用

- 具有咪唑并[2,1-f]嘌呤-2,4-二酮核的化合物已被合成并对其在药物设计中的潜力进行了评估。这些化合物以其嘌呤等排体特性而闻名,广泛用于药物化学 (Ostrovskyi 等,2011)。

镇痛和抗炎特性

- 8-甲氧基-1,3-二甲基-2,6-二氧代嘌呤-7-基的一些衍生物已显示出显着的镇痛和抗炎活性。这些发现表明,包括与 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮相关的化合物在内的这一类化合物可能是一类新的镇痛和抗炎药 (Zygmunt 等,2015)。

安全和危害

未来方向

The study of complex organic molecules like “8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” has the potential to lead to the discovery of new drugs and therapies. Future research could focus on elucidating its biological activity, optimizing its synthesis, and investigating its mechanism of action .

作用机制

Target of Action

The primary targets of 8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are enzymes involved in the folate pathway . These include dihydrofolate reductase (DHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .

Mode of Action

8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione interacts with its targets by inhibiting their activities . It’s worth noting that the compound showed weak inhibition (63±18%) toward DHFR .

Biochemical Pathways

The compound affects the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, 8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione disrupts DNA synthesis, leading to downstream effects such as cell cycle arrest and induction of apoptosis .

Pharmacokinetics

It is noted that nonclassical antifolates, which this compound is a part of, are generally more lipophilic and enter cells through passive diffusion . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties and its bioavailability.

Result of Action

The molecular and cellular effects of 8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione’s action include the induction of S-phase arrest and apoptosis in cells . The compound’s effect on lysosomes and mitochondria was confirmed, indicating that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .

生化分析

Biochemical Properties

It is known that similar purine derivatives have been synthesized as nonclassical antifolates . These compounds have shown inhibitory activities against enzymes such as dihydrofolate reductase (rhDHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .

Cellular Effects

In cellular studies, similar purine derivatives have demonstrated anti-proliferative activities against various cell lines, including HL60, HeLa, and A549 cells . For instance, a compound with a similar structure induced S-phase arrest and apoptosis in HL-60 cells . The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway .

Molecular Mechanism

Similar purine derivatives have been found to inhibit enzymes such as rhDHFR, TS, and AICARFT . These enzymes play crucial roles in DNA synthesis and cell proliferation, suggesting that the compound may exert its effects by interfering with these processes .

Metabolic Pathways

Similar purine derivatives are known to interact with enzymes involved in the folate pathway, which plays a vital role in the synthesis of DNA nucleotides .

属性

IUPAC Name |

6-(2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-7-5-6-8-12(11)25-4/h5-8H,1-4H3,(H,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLCAGQRDGQNJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)NC3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

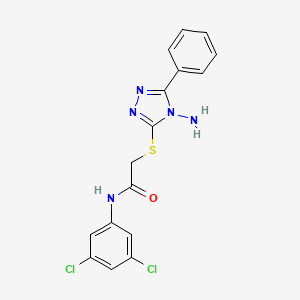

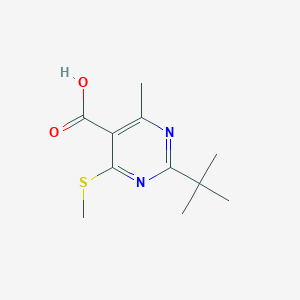

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700156.png)

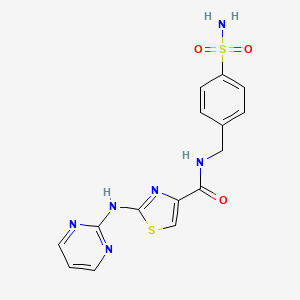

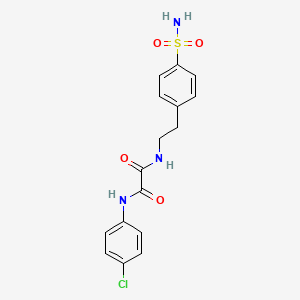

![2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2700160.png)

![1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide](/img/structure/B2700163.png)

![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate](/img/structure/B2700165.png)

![(Z)-ethyl 2-((furan-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700169.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2700172.png)

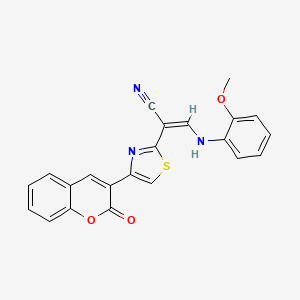

![Methyl 5-(((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2700177.png)